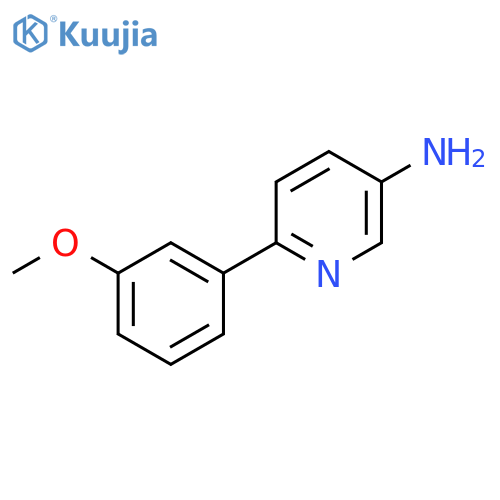

Cas no 1225523-00-1 (6-(3-Methoxyphenyl)pyridin-3-amine)

6-(3-Methoxyphenyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-(3-methoxyphenyl)pyridin-3-amine

- 6-(3-methoxyphenyl)pyridine-3-ylamine

- 6-(3-methoxy-phenyl)pyridin-3-ylamine

- 6-(3-Methoxyphenyl)pyridin-3-amine

-

- MDL: MFCD16304853

- インチ: 1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,13H2,1H3

- InChIKey: WBWJHLXQKXBMSV-UHFFFAOYSA-N

- SMILES: O(C)C1=CC=CC(=C1)C1C=CC(=CN=1)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 198

- XLogP3: 1.8

- トポロジー分子極性表面積: 48.1

6-(3-Methoxyphenyl)pyridin-3-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 209953-2.500g |

6-(3-Methoxyphenyl)pyridin-3-amine, 95% |

1225523-00-1 | 95% | 2.500g |

$1898.00 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527955-1g |

6-(3-Methoxyphenyl)pyridin-3-amine |

1225523-00-1 | 98% | 1g |

¥11580.00 | 2024-08-09 |

6-(3-Methoxyphenyl)pyridin-3-amine 関連文献

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

4. Back matter

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

8. Caper tea

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

6-(3-Methoxyphenyl)pyridin-3-amineに関する追加情報

6-(3-Methoxyphenyl)pyridin-3-amine: A Comprehensive Overview

The compound with CAS No. 1225523-00-1, known as 6-(3-Methoxyphenyl)pyridin-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a methoxy-substituted phenyl group. The pyridine ring serves as a versatile platform for various chemical modifications, while the methoxyphenyl group introduces electronic and steric effects that can influence the compound's reactivity and biological activity.

Recent studies have highlighted the potential of 6-(3-Methoxyphenyl)pyridin-3-amine in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules, particularly in the context of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The compound's ability to form hydrogen bonds and its aromaticity make it an ideal candidate for interactions with biological targets. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer therapy.

In addition to its pharmacological applications, 6-(3-Methoxyphenyl)pyridin-3-amine has also been investigated for its electronic properties. The pyridine moiety contributes to the molecule's conjugation, which is advantageous in materials science applications such as organic electronics. A 2022 study in *Advanced Materials* reported that thin films incorporating this compound exhibit improved charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs). The methoxy group further enhances the molecule's solubility and stability, which are critical factors for practical applications.

The synthesis of 6-(3-Methoxyphenyl)pyridin-3-amine typically involves a multi-step process that combines nucleophilic aromatic substitution and coupling reactions. A common approach involves the reaction of 6-chloropyridin-3-amine with 3-methoxyphenylboronic acid under Suzuki coupling conditions. This method ensures high yields and excellent regioselectivity, making it suitable for large-scale production. Recent advancements in catalytic systems have further optimized this synthesis, reducing reaction times and improving atom economy.

From an environmental perspective, the compound's biodegradability and toxicity profile are critical considerations. Preliminary studies indicate that 6-(3-Methoxyphenyl)pyridin-3-amine exhibits moderate biodegradability under aerobic conditions, though further research is needed to assess its long-term environmental impact. Regulatory agencies have not classified this compound as hazardous under current guidelines, provided it is handled according to standard safety protocols.

Looking ahead, the versatility of 6-(3-Methoxyphenyl)pyridin-3-amine presents numerous opportunities for innovation across diverse industries. Its role as a building block in medicinal chemistry continues to expand, with ongoing research exploring its potential as an anti-inflammatory agent and neuroprotective drug. Meanwhile, its electronic properties remain a focal point in the development of next-generation organic electronics.

In conclusion, 6-(3-Methoxyphenyl)pyridin-3-amine (CAS No. 1225523-00-1) is a multifaceted compound with significant implications for modern science and technology. Its unique structure, coupled with recent advances in synthesis and application studies, positions it as a key player in future research and development efforts.

1225523-00-1 (6-(3-Methoxyphenyl)pyridin-3-amine) Related Products

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)

- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)

- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)

- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)

- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)

- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)

- 1803650-20-5(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-methanol)